An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Bifunctional Linker for Fluorescent Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Bifunctional Linker for Fluorescent Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-PEG3-N'-(propargyl-PEG4)-Cy5 is a specialized chemical reagent designed for the synthesis of fluorescently labeled proteolysis-targeting chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful strategy for therapeutic intervention. This molecule incorporates three key functional components: a polyethylene (B3416737) glycol (PEG) linker, a terminal alkyne group, and a Cyanine-5 (Cy5) fluorophore.
The PEG portion of the linker, consisting of PEG3 and PEG4 units, enhances the solubility and bioavailability of the resulting PROTAC molecule. The terminal alkyne group serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of this linker to an azide-modified molecule, such as a ligand for a target protein or an E3 ligase.[1][2] The integrated Cy5 dye is a bright and photostable fluorophore that emits in the far-red region of the spectrum, enabling researchers to track the PROTAC in various biological assays, including cellular imaging and biophysical binding studies.
Core Properties and Specifications
A comprehensive summary of the physicochemical and fluorescent properties of N-PEG3-N'-(propargyl-PEG4)-Cy5 and related compounds is provided below. It is important to note that while data for closely related structures are available, a specific reported quantum yield for N-PEG3-N'-(propargyl-PEG4)-Cy5 was not found in the reviewed literature.
| Property | Value | Reference |
| Chemical Formula | C42H57ClN2O7 | [5] |
| Molecular Weight | 737.36 g/mol | [3] |
| CAS Number | 2107273-06-1 | [4] |
| Excitation Maximum (λex) | ~649 nm | Data for a closely related compound, N,N'-bis-(propargyl-PEG4)-Cy5.[6] |
| Emission Maximum (λem) | ~667 nm | Data for a closely related compound, N,N'-bis-(propargyl-PEG4)-Cy5.[6] |
| Molar Extinction Coefficient | ~232,000 cm⁻¹M⁻¹ | Data for a closely related compound, N,N'-bis-(propargyl-PEG4)-Cy5.[6] |
| Quantum Yield (Φ) | Not explicitly reported for this specific compound. | |
| Solubility | Soluble in DMSO, DMF, and DCM. Low solubility in water. | Based on data for a closely related compound, N,N'-bis-(propargyl-PEG4)-Cy5.[6] |
| Storage | Store at -20°C. Shipped on blue ice. | [5] |
Applications in Research and Drug Development
The unique trifunctional nature of N-PEG3-N'-(propargyl-PEG4)-Cy5 makes it a valuable tool in the development and study of PROTACs.
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Fluorescent Labeling of PROTACs: The primary application is to fluorescently tag PROTACs. This allows for direct visualization of the molecule's distribution and localization within cells using fluorescence microscopy.
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Binding Assays: The Cy5 fluorophore can be used in various biophysical assays, such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET), to quantify the binding of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
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Cellular Uptake and Distribution Studies: Researchers can monitor the uptake of the fluorescent PROTAC into live cells and its subsequent intracellular fate.
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Mechanism of Action Studies: By visualizing the fluorescent PROTAC, researchers can gain insights into the kinetics and localization of ternary complex formation and subsequent target protein degradation.
Experimental Protocols
The following is a generalized protocol for the synthesis of a fluorescent PROTAC using N-PEG3-N'-(propargyl-PEG4)-Cy5 via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol should be optimized for specific reactants.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps to conjugate the alkyne-containing N-PEG3-N'-(propargyl-PEG4)-Cy5 to an azide-functionalized molecule (e.g., a target protein ligand).
Materials:
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N-PEG3-N'-(propargyl-PEG4)-Cy5
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Azide-functionalized binding moiety (e.g., ligand for protein of interest or E3 ligase)
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Copper(II) sulfate (B86663) (CuSO4)
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A Cu(I) stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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A reducing agent, such as sodium ascorbate (B8700270)
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Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)
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Reaction vessel
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Purification system (e.g., HPLC)
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of N-PEG3-N'-(propargyl-PEG4)-Cy5 in an appropriate anhydrous solvent (e.g., DMSO).
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Prepare a stock solution of the azide-functionalized binding moiety in a compatible solvent.
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Prepare a stock solution of CuSO4 in water.
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Prepare a stock solution of the copper-stabilizing ligand (THPTA or TBTA) in water or a compatible solvent.
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Freshly prepare a stock solution of sodium ascorbate in water.
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Reaction Setup:
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In a reaction vessel, dissolve the azide-functionalized binding moiety in the chosen reaction solvent.
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Add 1.0 to 1.2 equivalents of the N-PEG3-N'-(propargyl-PEG4)-Cy5 stock solution to the reaction mixture.
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In a separate tube, premix the CuSO4 stock solution with the copper-stabilizing ligand stock solution. Add this complex to the reaction mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to the mixture.
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Reaction Conditions:
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Stir the reaction mixture at room temperature.
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The reaction is typically complete within 1-4 hours. Monitor the reaction progress by a suitable analytical method, such as LC-MS, to confirm the formation of the desired product.
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Purification:
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Once the reaction is complete, quench the reaction if necessary.
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Purify the crude product using an appropriate method, such as preparative HPLC, to isolate the final fluorescent PROTAC.
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Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
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Signaling Pathways and Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action for a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. targetmol.cn [targetmol.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-PEG3-N'-(propargyl-PEG4)-Cy5 - Immunomart [immunomart.com]
- 6. N,N'-bis-(propargyl-PEG4)-Cy5, 2107273-08-3 | BroadPharm [broadpharm.com]
